molecular formula C22H16ClNOS B2917594 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline CAS No. 339013-19-3

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline

Cat. No.: B2917594
CAS No.: 339013-19-3
M. Wt: 377.89
InChI Key: MIWSKZWJOMIWPZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline is a quinoline derivative featuring a 4-chlorophenyl group at position 3 and a 4-methoxyphenylsulfanyl moiety at position 2. Quinoline derivatives are renowned for their pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities . This compound’s structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenylsulfanyl) substituents, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNOS/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWSKZWJOMIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base, followed by cyclization with an appropriate reagent to form the quinoline ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and polyphosphoric acid (PPA). The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated and nucleophilically substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives vary widely based on substituent type, position, and functional groups. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Reported Activity Reference ID
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline 4-Chlorophenyl (3), 4-Methoxyphenylsulfanyl (2) Sulfanyl, Methoxy, Chlorophenyl 421.9 (calculated) Not explicitly reported; inferred anti-inflammatory potential
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Amino (4), Chlorophenyl (2), Methoxyphenyl (3) Amino, Chlorophenyl, Methoxyphenyl - Anticancer, antitubercular
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Chlorophenyl (2), Dimethoxyphenyl (4), Methyl (3) Methoxy (multiple), Methyl - Anticancer, antifungal
3-[(4-Chlorophenyl)sulfanyl]-2-phenylquinoline Chlorophenylsulfanyl (3), Phenyl (2) Sulfanyl, Chlorophenyl 361.89 Not explicitly reported
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid Carboxylic acid (4), Sulfanyl (3) Carboxylic acid, Sulfanyl 421.9 Enhanced solubility; inferred COX-2 inhibition

Key Observations :

  • Substituent Position: The 2,3-substitution pattern in the target compound contrasts with 2,4-diarylquinolines (e.g., ), which often exhibit enhanced anticancer activity due to planar geometry .
  • Functional Groups: The absence of a carboxylic acid (cf. ) or amino group (cf.
  • Electronic Effects : The 4-methoxyphenylsulfanyl group provides electron-donating effects, which may stabilize radical intermediates or enhance metabolic stability compared to sulfonamide or azido groups .

Biological Activity

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, alongside detailed research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its ability to interact with various biological macromolecules. The presence of the 4-chlorophenyl and 4-methoxyphenyl sulfanyl groups enhances its chemical reactivity and biological activity.

The biological activity of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline is attributed to several mechanisms:

  • DNA Binding : The compound can bind to DNA, disrupting normal cellular functions.
  • Enzyme Inhibition : It inhibits key enzymes involved in various metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

  • Cytotoxicity Testing : In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The IC50 values indicate strong growth inhibition, with some derivatives showing over five-fold higher cytotoxicity against cancer cells compared to normal cells .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline, it is useful to compare it with similar quinoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinolineYesHighModerate
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)sulfanyl-pyridineModerateModerateLow
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)sulfanyl-benzeneLowHighModerate

This comparison highlights that while many compounds exhibit similar activities, the unique combination of substituents on the quinoline ring enhances the biological efficacy of 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics used in clinical practice.
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that certain analogs had IC50 values as low as 2.71 μM against MCF-7 cells, indicating potent anticancer activity .

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